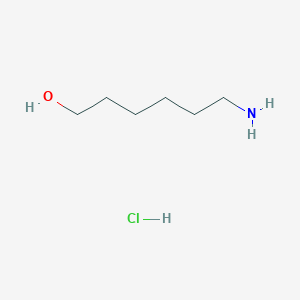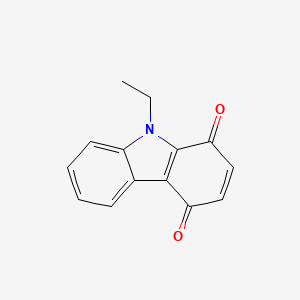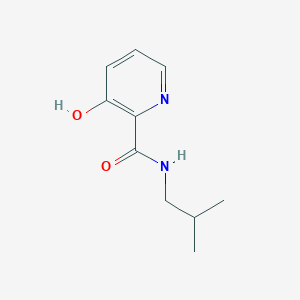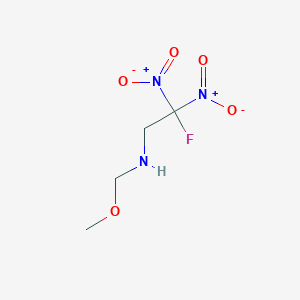
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate is a complex organic compound with the molecular formula C40H34N4O5. This compound is known for its unique structure, which includes a benzoyl group, a phenyl group, and a prop-2-enyl group attached to a pyrimidin-2-one core. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with phenylacetonitrile to form an intermediate, which is then reacted with prop-2-enyl bromide in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to modulate inflammatory and oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzoyl-3-phenyl-1-prop-2-enylpyrimidin-2-one
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-thione
- 5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-amine
Uniqueness
5-Benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
192656-85-2 |
|---|---|
Formule moléculaire |
C40H34N4O5 |
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
5-benzoyl-4-phenyl-1-prop-2-enylpyrimidin-2-one;hydrate |
InChI |
InChI=1S/2C20H16N2O2.H2O/c2*1-2-13-22-14-17(19(23)16-11-7-4-8-12-16)18(21-20(22)24)15-9-5-3-6-10-15;/h2*2-12,14H,1,13H2;1H2 |
Clé InChI |
ZRAGCZQQWOFODK-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.C=CCN1C=C(C(=NC1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-2-[2-(pyridin-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B12557402.png)

![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)

![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)

![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)




